Calcium iodate

Description

Propriétés

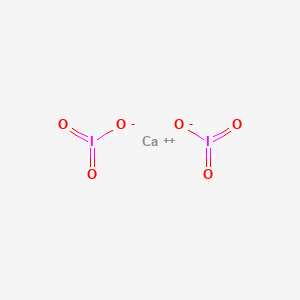

IUPAC Name |

calcium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJJLGTKIWIJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(IO3)2, CaI2O6 | |

| Record name | calcium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960972 | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.519 @ 15 °C/4 °C | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |

CAS No. |

7789-80-2, 40563-56-2 | |

| Record name | Calcium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

540 °C (decomposes) | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium iodate (Ca(IO₃)₂) in its various forms. This compound, a source of dietary iodine and a compound with applications in pharmaceuticals and dough conditioning, exists in several crystalline states, primarily as an anhydrous form (lautarite), a monohydrate (bruggenite), and a hexahydrate. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is crucial for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are of paramount importance in drug development and other industrial applications.

Crystal Structures of this compound Polymorphs and Hydrates

The crystal structures of the anhydrous, monohydrate, and hexahydrate forms of this compound have been determined primarily through single-crystal and powder X-ray diffraction techniques. Neutron diffraction has also been employed, particularly for the hydrated forms, to accurately locate the positions of hydrogen atoms.

Anhydrous this compound (Lautarite)

Anhydrous this compound, found naturally as the mineral lautarite, crystallizes in the monoclinic system.[1][2][3] Its structure has been determined and refined using the heavy-atom method and full-matrix least-squares refinement.[1]

The calcium atom is coordinated to eight oxygen atoms, forming a distorted hexagonal bipyramid, with an average Ca-O distance of 2.492 Å.[1] There are two distinct iodate groups, I(1)O₃ and I(2)O₃. The average I-O bond lengths are 1.807 Å for the I(1)O₃ group and 1.804 Å for the I(2)O₃ group.[1] The O-I-O bond angles average 101.7° and 97.0° for the respective iodate groups.[1] The overall structure is a tightly bonded three-dimensional framework composed of calcium polyhedral chains cross-linked by the iodate groups.[1]

This compound Monohydrate (Bruggenite)

This compound monohydrate, known as the mineral bruggenite, also crystallizes in the monoclinic system.[4][5][6] The crystal structure consists of calcium ions, iodate ions, and water molecules.

This compound Hexahydrate

This compound hexahydrate is known to crystallize in the orthorhombic system.[7][8] Detailed crystallographic data, including lattice parameters and space group, are essential for a complete structural understanding.

Table 1: Crystallographic Data for this compound Forms

| Parameter | Anhydrous this compound (Lautarite) | This compound Monohydrate (Bruggenite) | This compound Hexahydrate |

| Crystal System | Monoclinic[1][2][3] | Monoclinic[4][5][6] | Orthorhombic[7][8] |

| Space Group | P2₁/n[2] or P2₁/b[3] | P2₁/c[6] | Not explicitly found |

| a (Å) | 7.1432(13)[2] | 8.509[6] | Not explicitly found |

| b (Å) | 11.2969(31)[2] | 10.027[6] | Not explicitly found |

| c (Å) | 7.2804(9)[2] | 7.512[6] | Not explicitly found |

| α (°) | 90 | 90 | 90 |

| β (°) | 106.35(1)[2] | 95.27[6] | 90 |

| γ (°) | 90 | 90 | 90 |

| Z | 4[2] | 4[6] | Not explicitly found |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from crystal synthesis and sample preparation to data collection and structure refinement.

Crystal Synthesis and Sample Preparation

Single Crystal Growth: High-quality single crystals are essential for single-crystal X-ray diffraction.

-

Anhydrous this compound: Synthetic lautarite crystals can be grown for structural analysis.[1]

-

This compound Monohydrate: Single crystals of the monohydrate can be grown using the single diffusion gel technique.[9]

-

This compound Hexahydrate: Synthesis can be achieved by reacting calcium hydroxide with iodic acid or through metathesis reactions.[10] For instance, a method involves passing chlorine gas into a mixture of iodine and water to form iodic acid, followed by neutralization with calcium hydroxide to precipitate this compound hexahydrate.[10] Another approach is the reaction of hydriodic acid with calcium carbonate, followed by concentration and cooling to crystallize the hexahydrate.[2]

Powder Sample Preparation: For powder X-ray diffraction, the sample must be a fine, homogeneous powder to ensure random orientation of the crystallites.

-

Grinding: The sample is typically ground to a fine powder (less than 10 µm particle size) using an agate mortar and pestle to minimize preferred orientation.[11]

-

Sample Mounting: The powdered sample is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge to avoid errors in diffraction peak positions.[12] For hydrated samples, care must be taken to prevent dehydration during sample preparation and analysis. This may involve working in a controlled humidity environment or using specialized sample holders.[13]

X-ray Diffraction (XRD) Data Collection

Single-Crystal XRD:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[14]

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of spots of varying intensity at specific angles.[14] For lautarite, data can be collected on an automatic single-crystal diffractometer.[1]

-

Data Processing: The raw diffraction intensities are processed to obtain a list of unique reflections with their corresponding intensities and standard uncertainties. Corrections for factors such as absorption are applied.[14]

Powder XRD:

-

Instrument Setup: A powder diffractometer is used, typically with Cu Kα radiation. The instrument is configured with specific settings for the 2θ range, step size, and scan speed. For example, a scan range of 10-90° in 2θ with a step size of 0.02° and a scan speed of 1.2°/minute has been used for calcium silicate-based materials.

-

Data Acquisition: The X-ray beam is directed at the powdered sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The output is a diffractogram showing intensity versus 2θ.

Neutron Diffraction Data Collection

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms in hydrated crystals due to the strong scattering of neutrons by hydrogen nuclei.[13][15]

-

Sample Preparation: For neutron diffraction studies of hydrates, deuterated samples are often used to reduce incoherent scattering from hydrogen.

-

Data Collection: The experiment is performed at a neutron source. A beam of neutrons of a specific wavelength is directed at the sample, and the diffracted neutrons are detected. Data collection can be performed at low temperatures to reduce thermal motion.[16] For liquid samples, standard 6 mm vanadium cans can be used as sample holders.[17][18]

Structure Solution and Refinement

Structure Solution:

-

Heavy-Atom Method: This method is often used when the structure contains atoms with high atomic numbers, such as iodine. The positions of the heavy atoms are determined first from the Patterson function, and then the positions of the lighter atoms are found through successive Fourier syntheses. The structure of lautarite was determined using this method.[1]

-

Direct Methods: These methods use statistical relationships between the structure factors to directly determine the phases of the reflections.

Structure Refinement:

-

Least-Squares Refinement: Once an initial model of the crystal structure is obtained, it is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. This involves adjusting atomic positions, thermal parameters, and other structural parameters to minimize the difference between the experimental and calculated structure factors.

-

Rietveld Refinement: This powerful technique is used for the analysis of powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern.[19][20] The refinement process involves adjusting not only the structural parameters (lattice parameters, atomic coordinates, site occupancies) but also instrumental and sample-related parameters (peak shape, background).[1][15] The quality of the refinement is assessed by various agreement indices, such as R-factors and goodness-of-fit.[19]

Visualizing the Crystal Structure Analysis Workflow

The logical flow of a typical crystal structure analysis experiment, from sample preparation to final structure validation, is illustrated in the following diagram.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the crystal structure analysis of this compound. By detailing the known crystal structures and the experimental methodologies used to determine them, this document serves as a valuable resource for further research and application of this important compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. mindat.org [mindat.org]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. mindat.org [mindat.org]

- 6. Bruggenite Mineral Data [webmineral.com]

- 7. tijer.org [tijer.org]

- 8. Lautarite Mineral Data [webmineral.com]

- 9. researchgate.net [researchgate.net]

- 10. "Neutron Diffraction Structures Of Water In Crystalline Hydrates Of Met" by Graham S. Chandler, Magdalena Wajrak et al. [ro.ecu.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. lc3.ch [lc3.ch]

- 13. mdpi.com [mdpi.com]

- 14. Wide‐Bandgap Rare‐Earth Iodate Single Crystals for Superior X‐Ray Detection and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 20. MyScope [myscope.training]

chemical properties of anhydrous calcium iodate

An In-depth Technical Guide to the Chemical Properties of Anhydrous Calcium Iodate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous this compound, Ca(IO₃)₂, is an inorganic compound of significant interest due to its role as a stable source of iodine. It is a white, crystalline solid that occurs naturally as the mineral lautarite.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of anhydrous this compound, detailed experimental protocols for its synthesis and analysis, and visual workflows to aid in laboratory applications.

Core Chemical and Physical Properties

Anhydrous this compound is valued for its stability, particularly in comparison to other iodine sources like potassium iodide, making it suitable for applications requiring long shelf life and resistance to heat and humidity.[3] It is an oxidizing agent and should be handled with care, avoiding contact with combustible materials and reducing agents.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of anhydrous this compound, compiled from various technical sources.

| Property | Value | Citations |

| Chemical Formula | Ca(IO₃)₂ | [6][7] |

| Molecular Weight | 389.88 g/mol | [1][6][8][9] |

| Appearance | White to off-white or yellowish crystalline powder; odorless. | [6][8][10] |

| Density | ~4.52 g/cm³ | [2][8][11] |

| Melting Point | Decomposes at approximately 540 °C. | [1][2][8] |

| Crystal Structure | Monoclinic | [1][12][13] |

| Iodine Content | ~63.5 - 65% by weight | [3][9][14] |

| Solubility in Water | Slightly soluble. Solubility increases with temperature: • 0.09 g/100 mL at 0 °C • 0.24 g/100 mL at 20 °C • 0.38 g/100 mL at 30 °C • 0.52 g/100 mL at 40 °C • 0.65 g/100 mL at 60 °C • 0.67 g/100 mL at 90 °C | [1][2][4] |

| Solubility in other Solvents | Soluble in nitric acid; insoluble in ethanol. | [1][10] |

Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis and quantitative analysis of anhydrous this compound are provided below. These protocols are designed to be clear and reproducible for researchers.

Synthesis of Anhydrous this compound via Precipitation

This protocol describes the synthesis of this compound by the reaction of aqueous solutions of calcium nitrate and potassium iodate.[3][8][9] The anhydrous form is obtained by subsequent drying.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare a 1 M solution of calcium nitrate by dissolving the appropriate amount of Ca(NO₃)₂·4H₂O in deionized water.

-

Prepare a 0.2 M solution of potassium iodate by dissolving KIO₃ in deionized water.

-

-

Precipitation:

-

In a beaker, place 20 mL of the 1 M calcium nitrate solution.

-

While stirring continuously with a magnetic stirrer, slowly add 50 mL of the 0.2 M potassium iodate solution.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for approximately 5-10 minutes to ensure the reaction is complete.[8]

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the collected precipitate with several portions of deionized water to remove any soluble impurities, such as potassium nitrate.[8]

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or drying dish.

-

Dry the solid in an oven at 110 °C until a constant weight is achieved. This will yield anhydrous this compound.[1]

-

Quantitative Analysis by Iodometric Titration

This protocol details the determination of the purity of a this compound sample using iodometric titration with a standardized sodium thiosulfate solution.[1][15]

Materials:

-

Anhydrous this compound sample

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl), 2 M[8] or Perchloric acid (HClO₄), 70%[1]

-

Starch indicator solution (0.2% - 1%)

-

Deionized water

-

Analytical balance

-

250 mL Erlenmeyer flasks

-

Pipettes and burette

-

Volumetric flask (250 mL)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.6 g of the anhydrous this compound sample.[1]

-

Quantitatively transfer the sample to a 250 mL volumetric flask.

-

Dissolve the sample in a mixture of 10 mL of 70% perchloric acid and 10 mL of deionized water.[1] If necessary, gently heat the solution to aid dissolution.

-

Once dissolved and cooled to room temperature, dilute the solution to the 250.0 mL mark with deionized water and mix thoroughly.

-

-

Titration Procedure:

-

Pipette a 50.0 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.[1]

-

Add approximately 1-2 g of solid potassium iodide (KI) and 10 mL of 1.0 M HCl to the flask.[15] Swirl to dissolve the KI. The solution will turn a yellow-brown color due to the formation of iodine (I₂). Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Allow the reaction to proceed in a stoppered flask for about 5 minutes.[1]

-

-

Titration and Endpoint Determination:

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine has nearly disappeared, leaving a pale straw color.[8][15] Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add 2-5 mL of starch indicator solution. The solution will turn a deep blue-black color.[15]

-

Continue the titration carefully, adding the thiosulfate solution dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[8]

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration with additional aliquots of the sample solution to ensure precision.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships related to anhydrous this compound.

References

- 1. This compound ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 2. CN109250689B - Process for preparing this compound by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

- 3. This compound Lab Report - 585 Words | 123 Help Me [123helpme.com]

- 4. researchgate.net [researchgate.net]

- 5. usptechnologies.com [usptechnologies.com]

- 6. Sciencemadness Discussion Board - anhydrous calcium iodide for making calcium - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. euonym.us [euonym.us]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis, structure and characterization of M(IO3)2(HIO3) (M = Ca, Sr) as new anhydrous alkaline earth metal bis-iodate hydrogeniodate compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemvision.net [chemvision.net]

A Technical Guide to the Physical Properties of Calcium Iodate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of calcium iodate monohydrate (Ca(IO₃)₂·H₂O). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, characterization, and quality control. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound monohydrate is an inorganic compound that presents as a white, crystalline solid. It is a stable source of iodine and is utilized in various applications, including as a dietary supplement and in pharmaceutical preparations.

| Property | Value | References |

| Chemical Formula | Ca(IO₃)₂·H₂O | [1] |

| Molar Mass | 407.90 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Density | 4.519 g/cm³ | [2] |

| Melting Point | 540 °C (decomposes) | [2][4] |

| Crystal Structure | Cubic | [2][4] |

Solubility Profile

The solubility of this compound monohydrate is a critical parameter for its application in various fields. It is slightly soluble in water, with its solubility increasing with temperature.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |

| Water | ~0.24 | 20 | |

| Water | 0.5 - 0.6 | 20 | [3] |

| Water | 0.67 | 90 | [4] |

| Ethanol | Insoluble | - | |

| Nitric Acid | Soluble | - | [5] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound monohydrate.

Determination of Aqueous Solubility by Redox Titration

This method determines the concentration of iodate ions in a saturated solution, from which the solubility can be calculated.

Materials:

-

This compound monohydrate

-

Deionized water

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Hydrochloric acid (HCl)

-

Starch indicator solution

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of this compound monohydrate by adding an excess of the salt to deionized water and stirring for an extended period to ensure equilibrium.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately measure a known volume of the clear filtrate into a flask.

-

Add an excess of potassium iodide (KI) and acidify the solution with hydrochloric acid. The iodate ions will react with the iodide ions in the acidic medium to produce iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.

-

Add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The concentration of iodate ions, and subsequently the solubility of this compound monohydrate, can be calculated from the volume of sodium thiosulfate solution used.

Melting Point Determination by Capillary Method

This protocol describes a standard method for determining the melting point of a solid crystalline substance.

Materials:

-

This compound monohydrate, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a suitable heating fluid (e.g., mineral oil)

-

Thermometer

Procedure:

-

Pack a small amount of the finely powdered this compound monohydrate into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to the thermometer and immerse it in the heating bath of a Thiele tube.

-

Heat the apparatus at a steady and slow rate.

-

Observe the sample closely. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Note that for this compound monohydrate, decomposition occurs at its melting point.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This technique provides detailed information about the atomic and molecular structure of a crystal.

Procedure Outline:

-

Crystal Growth: Grow a single crystal of this compound monohydrate of suitable size and quality (typically >0.1 mm in all dimensions) from an aqueous solution.

-

Crystal Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the crystal in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (reflections) is recorded by a detector.

-

Data Processing: The intensities and positions of the diffracted beams are measured and processed to generate a set of structure factors.

-

Structure Solution and Refinement: The electron density map of the crystal is calculated from the structure factors, revealing the positions of the atoms. This model is then refined to best fit the experimental data.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for studying the dehydration and decomposition of hydrates.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) equipped with a microbalance and a furnace.

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound monohydrate into the TGA sample pan.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show a mass loss corresponding to the loss of the water molecule, followed by the decomposition of the anhydrous this compound.

References

The Solubility of Calcium Iodate in Water: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of calcium iodate (Ca(IO₃)₂) in water at various temperatures. Aimed at researchers, scientists, and professionals in drug development, this document consolidates quantitative solubility data, details a robust experimental protocol for its determination, and illustrates key processes through clear diagrams. Understanding the temperature-dependent solubility of this compound is crucial for its application in various scientific and industrial fields, including its use as an iodine supplement and in chemical synthesis.

Introduction

This compound, an inorganic salt, is a significant source of iodine.[1] Its solubility in water is a critical parameter that dictates its bioavailability and utility in various applications. The dissolution of this compound in water is an equilibrium process, and its extent is influenced by several factors, most notably temperature. Generally, the solubility of this compound increases with a rise in temperature.[2] This guide serves as a practical resource for laboratory professionals, offering precise data and methodologies for the accurate determination and understanding of this compound's solubility characteristics.

The dissolution of this compound in water can be represented by the following equilibrium reaction:

Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq)

The equilibrium constant for this process is the solubility product constant (Ksp), expressed as:

Ksp = [Ca²⁺][IO₃⁻]²

This guide will delve into the quantitative aspects of this equilibrium at different temperatures and provide a detailed procedure for its experimental verification.

Quantitative Solubility Data

The solubility of this compound in water exhibits a clear positive correlation with temperature. The data compiled from various sources is presented in Table 1.

| Temperature (°C) | Solubility (g / 100 mL of H₂O) |

| 0 | 0.09[1][3] |

| 20 | 0.24[3][4] |

| 30 | 0.38[4] |

| 40 | 0.52[4] |

| 60 | 0.65[4] |

| 80 | 0.66[4] |

| 90 | 0.67[3][4] |

Experimental Protocol for Determining this compound Solubility

The determination of this compound solubility is commonly achieved through the iodometric titration of a saturated solution. This method involves the quantification of the iodate ion (IO₃⁻) concentration, from which the solubility can be calculated. The following protocol is a synthesized procedure based on established laboratory methods.[2][5][6]

Materials and Reagents

-

This compound (Ca(IO₃)₂)

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.05 M)

-

Hydrochloric acid (HCl), 1 M

-

Starch indicator solution, 0.5%

-

Deionized water

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Burette, 50 mL

-

Pipettes, 10 mL and 25 mL

-

Erlenmeyer flasks, 250 mL

-

Volumetric flasks

-

Filter paper and funnel

-

Analytical balance

Preparation of Saturated this compound Solution

-

Add an excess amount of solid this compound to a known volume of deionized water in an Erlenmeyer flask.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the solution vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a filter paper to remove any solid particles, collecting the clear saturated solution. It is crucial to maintain the temperature of the solution during filtration.

Titration Procedure

-

Pipette a precise volume (e.g., 10.00 mL) of the clear, saturated this compound solution into a 250 mL Erlenmeyer flask.[2]

-

Add approximately 25 mL of deionized water.

-

Add about 1-2 grams of solid potassium iodide (KI) to the flask and swirl to dissolve.[5]

-

Add 10 mL of 1 M hydrochloric acid (HCl) to the solution. The solution will turn a yellow-brown color due to the formation of iodine (I₂).[5]

-

Reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

-

Immediately begin titrating with the standardized sodium thiosulfate (Na₂S₂O₃) solution from a burette until the yellow-brown color of the iodine fades to a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with constant swirling until the blue-black color disappears, indicating the endpoint.

-

Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

Record the volume of Na₂S₂O₃ solution used.

-

Repeat the titration at least two more times for each temperature point to ensure accuracy.

Calculation of Solubility

-

Calculate the moles of sodium thiosulfate used in the titration.

-

From the stoichiometry of the reactions, determine the moles of iodate ions present in the titrated sample.

-

Calculate the molar concentration of iodate ions in the saturated solution.

-

Based on the dissolution equilibrium, calculate the molar solubility (s) of this compound.

-

Convert the molar solubility to grams per 100 mL of water.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Temperature-Solubility Relationship

The relationship between temperature and the solubility of this compound is a direct one, as depicted in the diagram below.

Caption: The logical relationship between temperature and this compound solubility.

Conclusion

This technical guide has presented a consolidated set of data on the solubility of this compound in water at different temperatures, a detailed experimental protocol for its determination, and illustrative diagrams to aid in the understanding of the process and underlying principles. The provided information is intended to be a valuable resource for researchers and professionals, facilitating accurate and reproducible experimental work involving this compound. The temperature-dependent nature of its solubility is a key characteristic that must be considered in its various applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium iodate, a subject of significant interest in various scientific and industrial fields, including materials science and pharmacology. The document details the decomposition pathway of this compound hydrates, summarizing key quantitative data from thermal analysis studies. Detailed experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are provided to facilitate the replication and further investigation of these processes. Furthermore, a standardized experimental workflow is presented to guide researchers in conducting thermal analysis of this compound.

Introduction

This compound, with the chemical formula Ca(IO₃)₂, is an inorganic compound that exists in both anhydrous and hydrated forms, with the monohydrate (Ca(IO₃)₂·H₂O) and hexahydrate (Ca(IO₃)₂·6H₂O) being the most common. Its thermal decomposition characteristics are of fundamental importance for its applications, which include its use as an iodine supplement in food and feed, as an oxidizing agent, and in the pharmaceutical industry. Understanding the thermal behavior of this compound is crucial for determining its stability, purity, and compatibility with other substances, particularly in drug formulation and development where thermal processing is often a critical step. This guide aims to provide a detailed technical resource on the thermal decomposition of this compound, consolidating available data and methodologies.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound typically proceeds in a multi-step process, which can be influenced by factors such as the degree of hydration, heating rate, and the surrounding atmosphere.

The generally accepted decomposition pathway for this compound monohydrate is as follows[1]:

-

Dehydration: The initial step involves the loss of water of crystallization to form anhydrous this compound. Ca(IO₃)₂·H₂O(s) → Ca(IO₃)₂(s) + H₂O(g)

-

Decomposition of Anhydrous this compound: The anhydrous salt then decomposes at higher temperatures. One reported pathway involves the formation of calcium metaperiodate (Ca₅(IO₆)₂), iodine (I₂), and oxygen (O₂). 5Ca(IO₃)₂(s) → Ca₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)

Studies on this compound hexahydrate (Ca(IO₃)₂·6H₂O) have shown a two-stage dehydration process, with the formation of the monohydrate as an intermediate.[2]

It has also been observed that the presence of nanoparticles, such as boron, aluminum, or titanium, can significantly lower the decomposition temperature of this compound, with the release of oxygen and iodine occurring at temperatures as low as approximately 400 °C, compared to around 660 °C for the pure compound.[3]

Quantitative Data from Thermal Analysis

The thermal decomposition of this compound has been investigated using various analytical techniques, primarily TGA, DTA, and DSC. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Thermal Decomposition Stages of this compound Monohydrate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 100 - 250 | ~180 | ~4.5 | H₂O |

| Decomposition | 500 - 700 | ~660 | Not specified | I₂, O₂ |

Note: The data in this table is compiled from various sources and may vary depending on the specific experimental conditions.

Table 2: Intermediate Products Observed During Thermal Decomposition of Ca(IO₃)₂

| Temperature (K) | Temperature (°C) | Intermediate Product/Observation |

| 523 | 250 | Formation of anhydrous Ca(IO₃)₂ |

| 723 | 450 | Partial decomposition |

| 873 | 600 | Formation of Ca₅(IO₆)₂ |

Source: Adapted from studies on the thermolysis of this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data in thermal analysis. The following sections outline the experimental protocols for TGA, DTA, and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, inert crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared reference crucible on the reference balance (for instruments with a dual-balance design).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (peak temperatures).

-

Determine the onset temperature of each mass loss step and the percentage mass loss for each decomposition stage.

-

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures at which endothermic and exothermic transitions occur during the thermal decomposition of this compound.

Instrumentation: A differential thermal analyzer with a furnace, sample and reference holders, and thermocouples to measure the temperature difference.

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the sample crucible.

-

Fill the reference crucible with an inert reference material (e.g., calcined alumina or an empty crucible).

-

-

Instrument Setup:

-

Position the sample and reference crucibles in the DTA cell.

-

Ensure good thermal contact between the crucibles and the thermocouples.

-

Establish the desired atmosphere (e.g., inert or air) with a constant flow rate.

-

-

Thermal Program:

-

Heat the sample and reference from ambient temperature to 1000 °C at a controlled, linear heating rate (e.g., 10 °C/min).

-

Continuously record the temperature difference (ΔT) between the sample and the reference as a function of the furnace temperature.

-

-

Data Analysis:

-

Plot ΔT versus temperature to obtain the DTA curve.

-

Identify endothermic peaks (negative ΔT) and exothermic peaks (positive ΔT).

-

Determine the onset, peak, and end temperatures for each thermal event.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, allowing for the determination of enthalpies of reaction.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum or platinum).

-

Hermetically seal the pan to prevent the loss of volatile products, or use a pinhole lid for controlled release.

-

Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the desired purge gas and flow rate.

-

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to the desired final temperature (e.g., 700 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and integrate the area of endothermic and exothermic peaks to determine the enthalpy change (ΔH) for each transition.

-

Determine the onset and peak temperatures for each thermal event.

-

Mandatory Visualization

Experimental Workflow for Thermal Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound, focusing on its decomposition pathway, quantitative thermal analysis data, and standardized experimental protocols. The presented information serves as a valuable resource for researchers and professionals in understanding the thermal behavior of this compound. The multi-step decomposition, involving dehydration and subsequent breakdown into various products, highlights the complexity of the process. The provided experimental protocols for TGA, DTA, and DSC offer a solid foundation for conducting further research and ensuring data quality and comparability. The outlined workflow provides a systematic approach to the thermal characterization of this compound. Further investigations, particularly on the influence of different atmospheric conditions and the kinetics of each decomposition step, would contribute to a more complete understanding of this important inorganic compound.

References

molecular formula and weight of calcium iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of calcium iodate. It is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this compound.

Molecular Properties

This compound is an inorganic compound that exists in several forms, primarily as an anhydrous salt and as hydrated crystals. The fundamental properties of these forms are summarized below.

| Property | Anhydrous this compound | This compound Monohydrate | This compound Hexahydrate |

| Molecular Formula | Ca(IO₃)₂ or CaI₂O₆[1][2][3] | Ca(IO₃)₂·H₂O or CaH₂I₂O₇[4][5][6][7] | Ca(IO₃)₂·6H₂O or CaH₁₂I₂O₁₂[8][9][10] |

| Molecular Weight | 389.88 g/mol [3] | 407.90 g/mol [4][5][6] | 497.98 g/mol [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

2.1.1. Precipitation Method

A common laboratory-scale synthesis of this compound involves a precipitation reaction between a soluble calcium salt and a soluble iodate salt.[4]

-

Materials:

-

0.2 M Potassium Iodate (KIO₃) solution

-

1 M Calcium Nitrate (Ca(NO₃)₂) solution

-

Distilled water

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

-

Procedure:

-

Combine 50 mL of 0.2 M KIO₃ solution with 20 mL of 1 M Ca(NO₃)₂ solution in a beaker.

-

Stir the mixture and allow it to stand for approximately 5 minutes to ensure complete precipitation of this compound.

-

Separate the solid precipitate from the solution via filtration.

-

Wash the collected solid with distilled water to remove any soluble impurities.

-

The resulting solid is this compound. For preparing a saturated solution, a portion of this solid can be used.

-

2.1.2. Crystal Growth in Silica Gel

Single crystals of this compound monohydrate can be grown using a gel diffusion method, which is suitable for substances that are sparingly soluble in water.

-

Materials:

-

Sodium metasilicate solution (for gel preparation)

-

Acetic acid

-

Calcium salt solution (e.g., Calcium Acetate)

-

Potassium iodate solution

-

-

Procedure:

-

Prepare a silica gel by acidifying a solution of sodium metasilicate with acetic acid in a crystallization vessel (e.g., test tube).

-

Allow the gel to set.

-

Once the gel has set, carefully pour the calcium salt solution over the gel as the supernatant.

-

Allow the system to stand, permitting the diffusion of the calcium ions into the gel.

-

After a period of diffusion, the supernatant is replaced with a solution of potassium iodate.

-

Crystals of this compound will form within the gel matrix over time.

-

Iodometric titration is a standard method for determining the concentration of iodate ions in a solution, which can be used to calculate the solubility of this compound.[4][5]

-

Materials:

-

Saturated this compound solution

-

Solid Potassium Iodide (KI)

-

2 M Hydrochloric Acid (HCl)

-

Standardized Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

-

Procedure:

-

Pipette a known volume (e.g., 10.00 mL) of the saturated this compound solution into an Erlenmeyer flask.

-

Add approximately 0.5 g of solid KI and 1 mL of 2 M HCl to the flask. The iodate ions will react with the iodide ions in the acidic solution to produce iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate. The solution will initially be a yellowish-brown color due to the iodine.

-

Continue the titration until the solution becomes a pale yellow.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue titrating with sodium thiosulfate until the blue color disappears, indicating the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used. This volume can be used to calculate the concentration of iodate ions in the original saturated solution.

-

Visualizations

Diagrams illustrating key processes provide a clear understanding of the experimental workflows and the broader biological context of calcium signaling.

Caption: Workflow for the synthesis of this compound via precipitation.

Caption: Experimental workflow for the iodometric titration of this compound.

Caption: Generalized calcium signaling pathway initiated by an extracellular signal.

Role in Biological Systems

While this compound is not a direct signaling molecule, it serves as a source of calcium ions (Ca²⁺), which are critical second messengers in a multitude of cellular signaling pathways. The concentration of cytosolic Ca²⁺ is tightly regulated, and transient increases in its concentration trigger a wide array of cellular responses, including gene transcription, proliferation, and apoptosis.

The canonical calcium signaling pathway often begins with the activation of a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, prompting the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ concentration then initiates various cellular responses.

In the context of drug development and research, understanding the role of calcium as a second messenger is crucial. Compounds that can modulate intracellular calcium levels, either directly or indirectly, have significant therapeutic potential. This compound can be utilized in experimental settings as a source of calcium ions to study these intricate signaling cascades.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. euonym.us [euonym.us]

- 5. chemvision.net [chemvision.net]

- 6. samratremedies.com [samratremedies.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Calcium signaling in oocyte quality and functionality and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Calcium Iodate for Researchers and Scientists

CAS Number: 7789-80-2[1][2][3][4]

This technical guide provides an in-depth overview of calcium iodate, a compound of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, analytical methods, and its role as a calcium source in biological systems.

Chemical and Physical Properties

This compound, with the chemical formula Ca(IO₃)₂, is an inorganic salt that exists as a white or colorless crystalline solid.[2] It is also known by other names such as lautarite and calcium diiodate.[1][2][4] The compound is a stable oxidizing agent and is more stable than other iodine sources like potassium iodide, especially in humid conditions.[5]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 389.88 g/mol | [1][3] |

| Density | 4.519 g/cm³ at 15°C | [1] |

| Melting Point | 540 °C (decomposes) | [1] |

| Water Solubility | 0.09 g/100 mL at 0°C | [1] |

| 0.24 g/100 mL at 20°C | ||

| 0.67 g/100 mL at 90°C | ||

| Solubility Product (Ksp) | 6.47 x 10⁻⁶ | |

| Iodine Content | Approximately 65% |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the precipitation reaction between a soluble calcium salt and a soluble iodate salt.

Experimental Protocol: Synthesis via Precipitation

This protocol details the synthesis of this compound from potassium iodate and calcium nitrate.[1]

Materials:

-

Potassium iodate (KIO₃)

-

Calcium nitrate (Ca(NO₃)₂)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.2 M solution of potassium iodate (KIO₃) by dissolving the appropriate amount of solid KIO₃ in deionized water.

-

Prepare a 1 M solution of calcium nitrate (Ca(NO₃)₂) by dissolving the appropriate amount of solid Ca(NO₃)₂ in deionized water.

-

-

Precipitation:

-

In a beaker, mix 50 mL of the 0.2 M KIO₃ solution with 20 mL of the 1 M Ca(NO₃)₂ solution.

-

Stir the mixture continuously. A white precipitate of this compound will form.

-

Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Separate the solid this compound from the solution by filtration.

-

Wash the collected precipitate with several portions of deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound.

-

Analytical Methods: Iodometric Titration

The concentration of iodate in a solution can be accurately determined using iodometric titration. This method involves the reaction of iodate ions with an excess of iodide ions in an acidic solution to produce iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[1][6]

Experimental Protocol: Iodometric Titration of this compound

This protocol outlines the steps for the quantitative analysis of a saturated this compound solution.[1]

Materials:

-

Saturated this compound solution

-

Potassium iodide (KI), solid

-

2 M Hydrochloric acid (HCl)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Erlenmeyer flask

-

Pipette

-

Burette

-

Deionized water

Procedure:

-

Sample Preparation:

-

Pipette a known volume (e.g., 10.00 mL) of the clear, saturated this compound solution into an Erlenmeyer flask.

-

-

Reaction with Iodide:

-

Add approximately 0.5 g of solid potassium iodide (KI) to the flask.

-

Add 1 mL of 2 M hydrochloric acid (HCl) to acidify the solution. The solution will turn a yellow-brown color due to the formation of iodine (I₂).

-

The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

-

Titration:

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution from a burette until the yellow-brown color of the iodine has nearly disappeared.

-

The reaction is: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

Endpoint Determination:

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration dropwise with the Na₂S₂O₃ solution until the blue color disappears, indicating the endpoint.

-

-

Calculation:

-

Record the volume of Na₂S₂O₃ solution used.

-

Calculate the concentration of iodate in the original sample based on the stoichiometry of the reactions.

-

Role in Biological Systems and Drug Development

This compound serves as a valuable source of both calcium and iodine in various applications, including animal feed and human nutrition.[5][7][8] In the context of research and drug development, its primary role is as a stable and bioavailable source of calcium ions (Ca²⁺) for in vitro and in vivo studies.

Calcium ions are ubiquitous second messengers that play a critical role in a multitude of cellular signaling pathways.[9][10] These pathways regulate diverse physiological processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation.[11] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key area of research for drug development.

While this compound itself is not a direct signaling molecule, it can be used to manipulate the extracellular calcium concentration in experimental settings to study its effects on cellular processes. For instance, by providing a controlled source of Ca²⁺, researchers can investigate the activation of calcium-sensing receptors or the influx of calcium through ion channels.

The IP₃/DAG Calcium Signaling Pathway

A fundamental calcium signaling cascade is the inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca²⁺ concentration. This rise in cytoplasmic Ca²⁺ then activates various downstream effector proteins, such as protein kinase C (PKC) and calmodulin, which in turn modulate a wide range of cellular responses.

References

- 1. euonym.us [euonym.us]

- 2. atlas.org [atlas.org]

- 3. studylib.net [studylib.net]

- 4. chemvision.net [chemvision.net]

- 5. calibrechem.com [calibrechem.com]

- 6. Solubility Matters—Measuring the Ksp of this compound—Student Laboratory Kit | Flinn Scientific [flinnsci.com]

- 7. This compound – Lasa Supergenerics Ltd [lasalabs.com]

- 8. How this compound Is Used in Animal Feed | Iofina [iofina.com]

- 9. Calcium signaling - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide on the Natural Occurrence of Calcium Iodate as Lautarite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate, an essential source of iodine, exists in nature primarily in its anhydrous form as the mineral lautarite (Ca(IO₃)₂). This technical guide provides a comprehensive overview of the natural occurrence of lautarite, focusing on its geological formation, physicochemical properties, and the analytical methodologies employed in its study. This document is intended to serve as a core resource for professionals in research, science, and drug development who are interested in the natural sources and characteristics of iodine compounds. Lautarite is a significant mineral as it is one of the most common compounds containing iodate and a primary ore for iodine extraction.[1]

Geological Occurrence and Formation

The principal deposits of lautarite are found in the Atacama Desert of northern Chile, one of the driest regions on Earth.[1] The mineral typically occurs in sedimentary nitrate deposits, often referred to as "caliche," where it is found coating fractures or embedded in gypsum bands.[2][3][4] The geological setting is characterized by arid to hyperarid conditions that have persisted for millions of years, allowing for the accumulation and preservation of highly soluble minerals.

The formation of lautarite and the associated iodate-rich deposits is believed to result from a complex interplay of geological and climatic factors. A multi-source genetic model suggests that the iodine is derived from various sources, including marine sedimentary rocks, and is transported by groundwater.[5] Tectonic uplift and the unique climatic conditions of the Atacama Desert have driven the long-term, near-surface precipitation of these minerals from evaporating groundwater.

Below is a diagram illustrating the logical relationships in the proposed geological formation model of lautarite.

Physicochemical Properties of Lautarite

A thorough understanding of the physical and chemical properties of lautarite is crucial for its identification, extraction, and potential applications. The following tables summarize the key quantitative data for this mineral.

Table 1: Chemical Composition of Lautarite

| Element | Symbol | Weight Percentage | Oxide | Weight Percentage (Oxide) |

| Calcium | Ca | 10.28% | CaO | 14.38% |

| Iodine | I | 65.10% | I₂O₅ | 85.62% |

| Oxygen | O | 24.62% | - | - |

Data calculated from the ideal end-member formula Ca(IO₃)₂.[2][6]

Table 2: Physical and Crystallographic Properties of Lautarite

| Property | Value |

| Crystal System | Monoclinic[2] |

| Class (H-M) | 2/m - Prismatic[2] |

| Space Group | P2₁/b[2] |

| Unit Cell Dimensions | a = 7.28 Å, b = 11.3 Å, c = 7.14 Å, β = 106.36°[2] |

| Formula | Ca(IO₃)₂[2] |

| Color | Colorless to yellowish[2][3] |

| Streak | White[2] |

| Hardness (Mohs) | 3.5 - 4[2][3] |

| Density (g/cm³) | 4.59 (measured), 4.48 (calculated)[2] |

| Cleavage | Good on {011}, traces on {100} and {110}[2] |

| Optical Class | Biaxial (+)[7] |

| Refractive Indices | α = 1.792, β = 1.840, γ = 1.888[7] |

Experimental Protocols for Lautarite Analysis

Accurate characterization of lautarite requires specific analytical techniques. The following sections detail the methodologies for key experiments.

Powder X-Ray Diffraction (XRD) for Mineral Identification

Powder XRD is a fundamental technique for identifying crystalline phases.

1. Sample Preparation:

-

A representative sample of the mineral is finely ground to a powder (ideally <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface.

2. Instrumentation and Data Collection:

-

Instrument: A standard powder X-ray diffractometer.

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).

-

Operating Voltage and Current: 40 kV and 40 mA, respectively.

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/minute.

3. Data Analysis:

-

The resulting diffraction pattern (diffractogram) is processed to identify the peak positions (2θ angles) and their relative intensities.

-

These data are compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the presence of lautarite and identify any associated minerals.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Analysis

ICP-MS is employed for the precise quantification of the elemental composition of lautarite.

1. Sample Preparation (Acid Digestion):

-

A precisely weighed amount of the powdered lautarite sample (approximately 100 mg) is placed in a clean, inert vessel (e.g., Teflon).

-

A mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) is added to the sample.

-

The vessel is sealed and heated in a microwave digestion system to ensure complete dissolution of the mineral.

-

After cooling, the digested sample is diluted to a known volume with deionized water.

2. Instrumentation and Analysis:

-

Instrument: A quadrupole-based ICP-MS system.

-

RF Power: 1550 W.

-

Plasma Gas Flow: 15 L/min.

-

Auxiliary Gas Flow: 0.9 L/min.

-

Nebulizer Gas Flow: 1.0 L/min.

-

Isotopes Monitored: ⁴⁴Ca and ¹²⁷I.

-

Internal Standard: An element not expected to be in the sample, such as rhodium (¹⁰³Rh), is introduced to all samples and standards to correct for instrumental drift.

3. Calibration and Quantification:

-

A series of multi-element calibration standards with known concentrations of calcium and iodine are prepared in the same acid matrix as the samples.

-

A calibration curve is generated by plotting the intensity of the signal against the concentration for each element.

-

The concentrations of calcium and iodine in the sample are determined from this calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a potential lautarite sample.

Conclusion

Lautarite, the naturally occurring form of anhydrous this compound, is a mineral of significant interest due to its role as a primary source of iodine. Its formation is intrinsically linked to the unique geological and climatic history of the Atacama Desert. A comprehensive understanding of its properties and occurrence, facilitated by detailed analytical protocols as outlined in this guide, is essential for researchers, scientists, and professionals in drug development. The methodologies presented here provide a robust framework for the identification, characterization, and analysis of lautarite, thereby supporting further research into its potential applications.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. IODP Publications • Volume 372B/375 expedition research results • Data report: standard mineral mixtures, normalization factors, and determination of error for quantitative X-ray diffraction analyses of bulk powders and clay-sized mineral assemblages [publications.iodp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. "Solving the Mystery of the Atacama Nitrate Deposits" by Ji-Hye Seo [docs.lib.purdue.edu]

Thermochemistry of Calcium Iodate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemistry associated with the formation of calcium iodate. It includes key thermodynamic data, common synthesis pathways, and a generalized experimental protocol for the determination of its enthalpy of formation. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Thermochemical Data

The formation of a compound from its constituent elements in their standard states is accompanied by changes in enthalpy, entropy, and Gibbs free energy. These values are fundamental to understanding the stability and reactivity of the compound. The standard state is defined at a pressure of 1 bar (100 kPa) and a specified temperature, typically 298.15 K (25 °C).

Table 1: Standard Thermodynamic Properties for this compound Hexahydrate at 298.15 K [1]

| Thermodynamic Quantity | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -2780.69 | kJ/mol |

| Standard Molar Entropy | S° | 451.87 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | -2267.73 | kJ/mol |

Note: These values correspond to the formation of the solid hexahydrated compound from its elements in their standard states.

Synthesis and Formation Pathways

This compound is typically synthesized via a precipitation reaction in an aqueous solution. A common industrial method involves the reaction between a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂), and a source of iodate ions, like iodic acid (HIO₃) or an alkali metal iodate (e.g., potassium iodate, KIO₃).[1]

The net ionic equation for the precipitation is: Ca²⁺(aq) + 2IO₃⁻(aq) → Ca(IO₃)₂(s)

The overall process can be visualized as a straightforward logical pathway from aqueous reactants to the solid product.

Other reported production methods include the anodic oxidation of calcium iodide or the reaction of chlorine with a hot solution of lime in which iodine has been dissolved.

Experimental Protocols: Calorimetric Determination

The standard enthalpy of formation (ΔH°f) of an ionic salt like this compound is typically determined indirectly using Hess's Law. This involves measuring the enthalpy of solution (ΔH_soln) of the salt and combining it with the known standard enthalpies of formation of the constituent aqueous ions.

The key experiment is the measurement of the enthalpy of solution via solution calorimetry.

Objective: To determine the enthalpy of solution (ΔH_soln) of this compound by measuring the heat absorbed or released when it dissolves in water.

Materials:

-

Constant-pressure calorimeter (e.g., a Dewar flask or nested polystyrene cups)

-

Precision thermometer or temperature probe (±0.1 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance (±0.001 g)

-

Volumetric flask and pipettes

-

Anhydrous this compound (Ca(IO₃)₂)

-

Deionized water

Generalized Protocol:

-

Calorimeter Setup: Assemble the constant-pressure calorimeter. Place a known volume of deionized water (e.g., 100.0 mL) into the calorimeter.

-

Initial Temperature: Insert the magnetic stir bar, begin gentle stirring, and place the lid on the calorimeter. Insert the temperature probe and record the temperature at regular intervals (e.g., every 30 seconds) until a stable baseline temperature (T_initial) is established.

-

Sample Preparation: Accurately weigh a specific mass of anhydrous this compound (e.g., 1-5 g) using an analytical balance.

-

Initiate Reaction: Add the weighed this compound to the water in the calorimeter, ensuring the lid is replaced quickly to minimize heat exchange with the surroundings.

-

Temperature Monitoring: Continue to record the temperature at regular intervals as the salt dissolves. The temperature will either increase (exothermic) or decrease (endothermic) until it reaches a new stable or peak value (T_final), after which it will slowly drift back toward room temperature.

-

Data Analysis:

-